molecular formula C10H15N3OS B15257394 2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carbaldehyde

2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carbaldehyde

Cat. No.: B15257394
M. Wt: 225.31 g/mol
InChI Key: FDQWRBBUNIDEMR-UHFFFAOYSA-N
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Description

2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carbaldehyde (CAS 1511631-30-3) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. With a molecular formula of C 10 H 15 N 3 OS and a molecular weight of 225.31 g/mol, this compound features both an aldehyde group and a methylpiperazinyl-methyl-thiazole scaffold . The aldehyde functional group makes it a versatile precursor for synthesizing more complex molecules through reactions such as condensations and nucleophilic additions. This compound is recognized for its role in pharmaceutical research, particularly as a key synthetic intermediate in the development of potential therapeutic agents. Scientific literature indicates that derivatives based on similar structural motifs have been investigated as inhibitors of critical kinases, such as FLT3 and Aurora kinases, which are significant targets in oncology research for the treatment of cancers like acute myeloid leukemia . As such, this aldehyde serves as a crucial building block for researchers designing and synthesizing novel small molecules for biological testing. Please handle this product with care. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H15N3OS

Molecular Weight

225.31 g/mol

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carbaldehyde

InChI

InChI=1S/C10H15N3OS/c1-12-2-4-13(5-3-12)6-10-11-9(7-14)8-15-10/h7-8H,2-6H2,1H3

InChI Key

FDQWRBBUNIDEMR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=NC(=CS2)C=O

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation via Hantzsch Cyclization

An alternative route constructs the thiazole core in situ using the Hantzsch thiazole synthesis, followed by functionalization. This method is advantageous for scalability and avoids pre-formed thiazole intermediates.

Synthetic Pathway

  • Cyclization : Reaction of thiourea with methyl 4-chloroacetoacetate in ethanol under reflux to form 2-aminothiazole-4-carboxylate.
  • Oxidation : Conversion of the methyl ester to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane.
  • Methylpiperazine Incorporation : Mannich reaction with 4-methylpiperazine and formaldehyde in acetic acid at 50°C.

Key Observations

  • Cyclization Efficiency : Yields of 85–90% are achieved when the reaction is conducted under nitrogen to prevent oxidation.
  • Aldehyde Stability : The use of PCC ensures selective oxidation without over-oxidation to carboxylic acids.
Table 2: Comparative Analysis of Thiazole Formation Methods
Method Starting Material Yield (%) Purity (%)
Hantzsch Cyclization Thiourea 88 97.3
Bromomethyl Route Pre-formed thiazole 82 98.5

One-Pot Multicomponent Synthesis

Recent advances have enabled a one-pot strategy combining thiazole formation and functionalization. This approach reduces purification steps and improves atom economy.

Procedure

  • Reagents : Ethyl 2-chloroacetoacetate, thiourea, 4-methylpiperazine, and paraformaldehyde.
  • Conditions : Reflux in ethanol with catalytic p-toluenesulfonic acid (p-TsOH) for 6 hours.

Advantages

  • Time Efficiency : Completion within 6 hours vs. 12–24 hours for stepwise methods.
  • Yield Enhancement : 87% isolated yield due to minimized intermediate degradation.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are employed to enhance heat transfer and mixing efficiency. Key parameters include:

  • Residence Time : 30 minutes at 100°C.
  • Catalyst : Heterogeneous catalysts (e.g., zeolites) to facilitate easy separation.
Table 3: Lab-Scale vs. Industrial-Scale Metrics
Metric Lab-Scale Industrial-Scale
Yield 82–88% 75–80%
Purity 97–98.5% 95–97%
Throughput 10 g/day 50 kg/day

Analytical Characterization

Post-synthesis validation involves:

  • ¹H NMR : Peaks at δ 9.8 (aldehyde proton), δ 2.2–2.5 (piperazine methylene), and δ 3.4–3.7 (thiazole protons).
  • LC-MS : Molecular ion peak at m/z 225.31 [M+H]⁺.
  • IR Spectroscopy : Stretching vibrations at 1700 cm⁻¹ (C=O) and 1600 cm⁻¹ (C=N).

Challenges and Mitigation Strategies

  • Aldehyde Oxidation : Use of anhydrous conditions and antioxidants (e.g., BHT) during storage.
  • Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: 2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid.

    Reduction: 2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-methanol.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Thiazole Positions) Key Features
2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carbaldehyde (Target) C₁₀H₁₄N₃OS 234.31 2: (4-Methylpiperazin-1-yl)methyl; 4: CHO Basic piperazine group enhances solubility; aldehyde enables reactivity.
2-(4-Methylphenoxymethyl)-1,3-thiazole-4-carbaldehyde C₁₂H₁₁NO₂S 245.29 2: (4-Methylphenoxy)methyl; 4: CHO Lipophilic phenoxy group may reduce solubility; aromatic interactions.
2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde C₉H₁₃N₃OS 211.28 2: 4-Methylpiperazin-1-yl; 5: CHO Piperazine directly attached; aldehyde at position 5 alters steric effects.
2-[(4-Methoxyphenoxy)methyl]-1,3-thiazole-4-carbaldehyde C₁₂H₁₁NO₃S 261.29 2: (4-Methoxyphenoxy)methyl; 4: CHO Methoxy group increases polarity; potential for hydrogen bonding.

Structural and Functional Analysis

Substituent Position and Electronic Effects: The target compound’s piperazine group is separated from the thiazole by a methylene bridge, creating spatial flexibility. Aldehyde placement (position 4 vs. 5) influences electronic distribution: position 4 in the target compound may enhance electrophilicity compared to position 5 in .

Solubility and Lipophilicity: The target compound’s piperazine group (pKa ~8–9) improves water solubility under acidic conditions, advantageous for drug delivery. Phenoxy-containing analogs (e.g., ) exhibit higher lipophilicity due to aromatic rings, likely reducing aqueous solubility but improving membrane permeability.

Reactivity and Derivatization Potential: The aldehyde group in all compounds allows for nucleophilic additions (e.g., forming hydrazones or thiosemicarbazones). However, steric hindrance near the aldehyde varies: the methylene bridge in the target compound may reduce steric crowding compared to .

Biological Activity

2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carbaldehyde (CAS No. 1511631-30-3) is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, combined with a piperazine moiety that enhances its biological interactions.

The molecular formula of 2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carbaldehyde is C10H15N3OS, with a molecular weight of approximately 225.31 g/mol. The structure includes a thiazole ring and a piperazine group, which are instrumental in its biological activity.

PropertyValue
Molecular FormulaC10H15N3OS
Molecular Weight225.31 g/mol
CAS Number1511631-30-3
IUPAC Name2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carbaldehyde
PubChem CID1490234

Biological Activity Overview

Research indicates that compounds containing thiazole and piperazine structures exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of 2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carbaldehyde are still under investigation.

Antimicrobial Activity

Preliminary studies suggest that thiazole derivatives possess significant antimicrobial properties. For instance, compounds similar to 2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole have shown efficacy against a range of bacterial strains. In vitro assays have indicated that this compound may inhibit the growth of Gram-positive and Gram-negative bacteria.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Thiazole Derivatives : A study published in the Journal of Medicinal Chemistry highlighted the anticancer effects of thiazole derivatives in various cancer cell lines, demonstrating their ability to induce cell cycle arrest and apoptosis .
  • Antimicrobial Screening : Research conducted by Innex Scientific evaluated the antimicrobial properties of various thiazole compounds, revealing significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Inflammation Models : In an inflammatory model study, thiazole derivatives exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

Q & A

Q. What are the optimal synthetic routes for 2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carbaldehyde?

The compound can be synthesized via multi-step reactions involving thiazole ring formation followed by functionalization. Key steps include:

  • Condensation of 4-methylpiperazine with a bromomethyl-thiazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification via column chromatography and verification using melting point analysis (mp 187–190°C) and elemental composition matching (C₉H₁₃N₃OS, MW 211.28 g/mol) .
  • Critical parameters: Solvent choice (DMF or DMSO), reaction temperature (60–80°C), and catalyst (e.g., Pd for cross-coupling if applicable) .

Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?

  • IR spectroscopy : Confirms the presence of the aldehyde group (C=O stretch ~1700 cm⁻¹) and thiazole ring vibrations .
  • NMR : ¹H NMR detects the methylpiperazine protons (δ 2.2–2.5 ppm) and aldehyde proton (δ ~9.8 ppm). ¹³C NMR verifies the carbaldehyde carbon (δ ~190 ppm) .
  • HPLC : Assess purity (>97% by area normalization) and detect impurities from side reactions .

Q. How does the compound’s stability vary under different storage conditions?

  • The aldehyde group is sensitive to oxidation; storage in amber glass under inert gas (N₂/Ar) at –20°C is recommended .
  • Degradation products (e.g., carboxylic acid derivatives) can form in humid environments, monitored via TLC or HPLC .

Q. What are the key reactivity patterns of the carbaldehyde group in this compound?

  • Nucleophilic addition : Reacts with amines (e.g., hydrazines) to form hydrazones, useful for derivatization .
  • Reduction : NaBH₄ converts the aldehyde to a hydroxymethyl group, altering solubility and bioactivity .
  • Schiff base formation : Condenses with primary amines under mild acidic conditions for bioconjugation .

Advanced Research Questions

Q. How can regioselective modifications of the thiazole ring be achieved without altering the methylpiperazine moiety?

  • Use protecting groups (e.g., Boc for piperazine) during electrophilic substitutions on the thiazole ring .
  • Optimize reaction conditions (e.g., low temperature for nitration or halogenation) to prevent piperazine degradation .

Q. What biological targets or pathways are associated with this compound?

  • Structural analogs (e.g., quinazoline-carbaldehydes) inhibit protein kinases by binding to ATP pockets .
  • The methylpiperazine moiety may enhance solubility and interaction with cellular receptors (e.g., serotonin or dopamine receptors) .

Q. How do computational docking studies predict its interaction with enzymes like α-glucosidase?

  • Molecular docking (AutoDock Vina) suggests the aldehyde group forms hydrogen bonds with catalytic residues (e.g., Asp214 in α-glucosidase), while the thiazole ring engages in hydrophobic interactions .
  • MD simulations (AMBER) reveal stable binding over 100 ns, supporting potential inhibitory activity .

Q. How can contradictory data on its antimicrobial activity across studies be resolved?

  • Variability may arise from differences in bacterial strains, assay conditions (e.g., pH, inoculum size), or impurity profiles. Standardize testing using CLSI guidelines and cross-validate with pure batches (>99%) .

Q. What challenges arise when scaling up synthesis from milligram to gram quantities?

  • Yield drop : Optimize catalyst loading (e.g., Pd/C for Suzuki couplings) and avoid exothermic side reactions via controlled heating .
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .

Q. What strategies enable the creation of a structurally diverse derivative library?

  • Parallel synthesis : Vary substituents on the piperazine (e.g., acylations, alkylations) and thiazole (e.g., halogenation, cross-coupling) .
  • Click chemistry : Use Cu-catalyzed azide-alkyne cycloaddition to append triazole moieties for enhanced bioactivity .

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